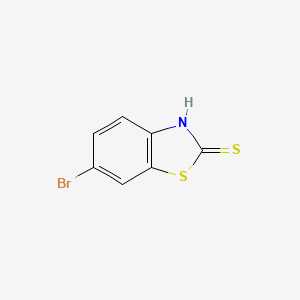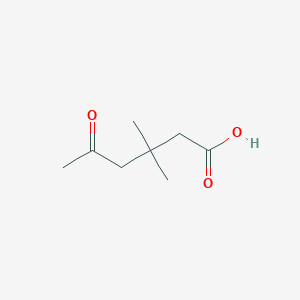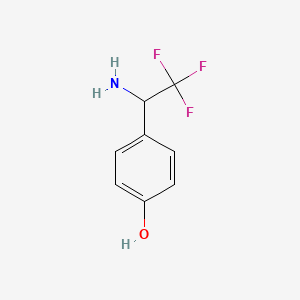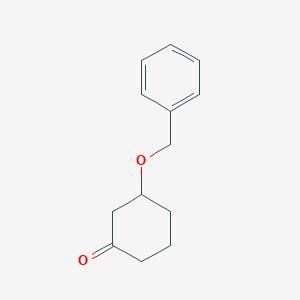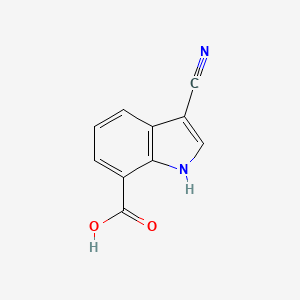
3-cyano-1H-indole-7-carboxylic Acid
描述
Synthesis Analysis
The synthesis of 3-acylindole-2-carboxylic acid derivatives, as discussed in the first paper, involves systematic modifications to various parts of the indole structure to evaluate their inhibitory effects on cytosolic phospholipase A2 (cPLA2) in bovine platelets. The study indicates that the length of the acyl residue at position 3 is crucial for enzyme inhibition, with longer chains (12 or more carbons) being more effective. Additionally, the introduction of a carboxylic acid moiety at position 1 of the indole significantly increases inhibitory potency, as seen with the compound 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, which was the most potent inhibitor identified in the study .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of indole-3-carboxylic acid, which is closely related to the compounds studied in the first paper. The crystal structure reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers with an O...O distance of 2.649(2) Å. These dimers are further linked into a sheet structure through peripheral intermolecular hydrogen bonds between the carboxylic acid groups and the hetero-amine group of the indole ring, with an O...N distance of 3.013(2) Å . This information is valuable for understanding the interactions that may contribute to the inhibitory activity of similar compounds.
Chemical Reactions Analysis
The first paper does not provide explicit details on the chemical reactions involved in the synthesis of the 3-acylindole-2-carboxylic acid derivatives. However, it can be inferred that the synthesis likely involves acylation reactions to introduce the acyl residue at position 3 and possibly condensation reactions to incorporate the carboxylic acid moiety at position 1. The study emphasizes that the presence of a carboxylic acid group is essential for the inhibitory activity, and its replacement with other substituents such as acetic or propionic acid leads to decreased potency .
Physical and Chemical Properties Analysis
While the papers do not provide a comprehensive analysis of the physical and chemical properties of 3-cyano-1H-indole-7-carboxylic acid specifically, they do offer some insights into related compounds. The physical properties such as crystal structure and intermolecular hydrogen bonding patterns are detailed for indole-3-carboxylic acid . The chemical properties, particularly the importance of the acyl chain length and the presence of a carboxylic acid group for biological activity, are highlighted for 3-acylindole-2-carboxylic acid derivatives . These properties are likely to be relevant for understanding the behavior of 3-cyano-1H-indole-7-carboxylic acid in various environments and its potential interactions with biological targets.
科学研究应用
Novel CysLT1 Antagonists
A derivative of 3-cyano-1H-indole-7-carboxylic acid, specifically 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a novel and highly potent CysLT1 antagonist. This compound demonstrated significant selectivity with IC50 values of 0.0059 ± 0.0011 and 15 ± 4 μM for CysLT1 and CysLT2, respectively (Chen et al., 2016).
Synthesis Methodologies
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates, which involves the conversion of 2-aminobenzonitriles into glycinate esters using sodium hydride and bromoacetate esters. This process includes a Pd–C mediated hydrogenolysis stage for removing the N-carbamate protecting group (Harjani et al., 2014).
Fluorescence Studies
Several new methyl 3-arylindole-2-carboxylates, synthesized through a metal-assisted intramolecular C-N cyclization process, exhibit solvent-sensitive emission properties. These indoles, especially those with electron-donating groups (EDGs) and cyano groups, show high fluorescent quantum yields in various solvents, making them potential candidates as fluorescent probes (Queiroz et al., 2007).
Synthesis of Diversely Functionalized Indoles
Indoles functionalized with 4-alkoxy and 3-cyano groups, such as 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, have been synthesized using strategies like the Bartoli indole synthesis. These functionalized indoles are valuable intermediates in medicinal chemistry research (Grant et al., 2011).
Aza-Friedel-Crafts Reactions
Carboxylic acid-catalyzed three-component aza-Friedel-Crafts reactions involving aldehydes, primary amines, and indoles in water lead to the synthesis of various 3-substituted indoles, including biologically active compounds. This efficient method has broad applications in the synthesis of 3-substituted indoles (Shirakawa & Kobayashi, 2006).
Indole Alkaloids and Marine Metabolites Synthesis
The chemistry of vicinal tricarbonyls and their cyano analogues, which can be derived from carboxylic acids, plays a significant role in organic synthesis. These compounds are crucial in creating various natural products, including indole alkaloids and marine metabolites, and have applications in synthesizing bioactive compounds (Wasserman & Parr, 2004).
Antimicrobial Activities
Indole-2-carboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, particularly those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant activity against various bacterial and fungal strains, indicating potential therapeutic applications (Raju et al., 2015).
安全和危害
未来方向
Indole derivatives have immense potential for exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
属性
IUPAC Name |
3-cyano-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASYGXNFLWEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292413 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-1H-indole-7-carboxylic Acid | |
CAS RN |
443144-25-0 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

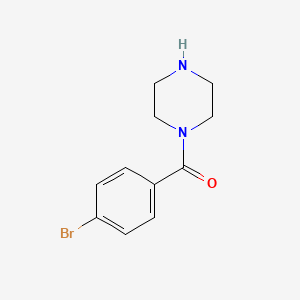
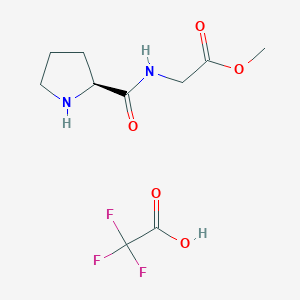
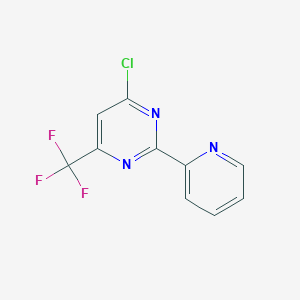
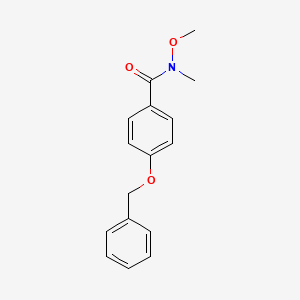
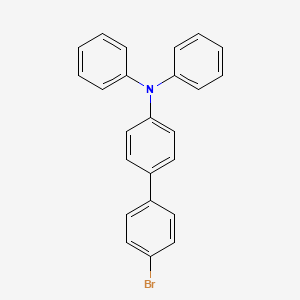
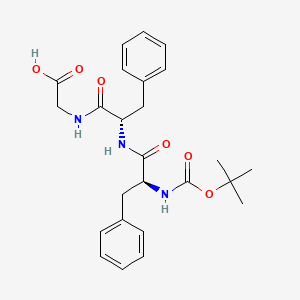
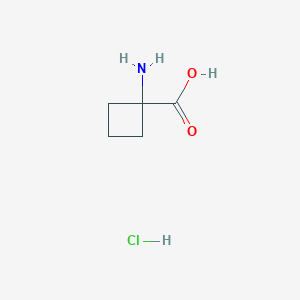
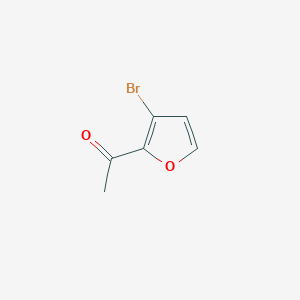
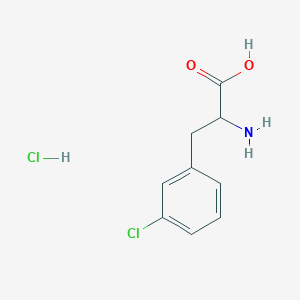
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)
